

# An In-depth Technical Guide to 2-(2-Pyrazinyl)-2propanol

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Compound of Interest

Compound Name: 2-(2-Pyrazinyl)-2-propanol

Cat. No.: B15321089

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#### **Abstract**

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **2-(2-Pyrazinyl)-2-propanol**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, particularly 5-substituted derivatives, and established synthetic methodologies for similar heterocyclic alcohols. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential applications of this and related pyrazinyl compounds in medicinal chemistry and drug development.

#### **Molecular Structure and Chemical Identity**

**2-(2-Pyrazinyl)-2-propanol**, with the IUPAC name 2-(pyrazin-2-yl)propan-2-ol, is a tertiary alcohol substituted with a pyrazine ring. The core structure consists of a pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, linked at the 2-position to the central carbon of a propan-2-ol moiety.

#### **Chemical Identifiers**

While a specific CAS number for the unsubstituted compound is not readily available in public databases, its key chemical identifiers can be derived.



Identifier	Value	
IUPAC Name	2-(pyrazin-2-yl)propan-2-ol	
Molecular Formula	C7H10N2O	
Molecular Weight	138.17 g/mol	
Canonical SMILES	CC(C)(C1=NC=CN=C1)O	
InChI Key	InChI=1S/C7H10N2O/c1-7(2,10)6-5-8-3-4-9-6/h3-5,10H,1-2H3	

Note: Molecular weight and formula are calculated based on the chemical structure.

## **Physicochemical Properties (Predicted)**

Direct experimental data on the physicochemical properties of **2-(2-Pyrazinyl)-2-propanol** are not widely published. The following table summarizes predicted properties based on its chemical structure and data from analogous compounds.

Property	Predicted Value	Notes
Physical State	Likely a solid at room temperature	Based on similar heterocyclic alcohols.
Boiling Point	Not available	_
Melting Point	Not available	
Solubility	Expected to be soluble in polar organic solvents.	The presence of the hydroxyl group and nitrogen atoms suggests potential for hydrogen bonding.
рКа	Not available	

## **Synthesis Methodologies**



Experimental protocols for the direct synthesis of **2-(2-Pyrazinyl)-2-propanol** are not explicitly detailed in the surveyed literature. However, based on established organometallic reactions with heterocyclic compounds, two primary synthetic routes are proposed.

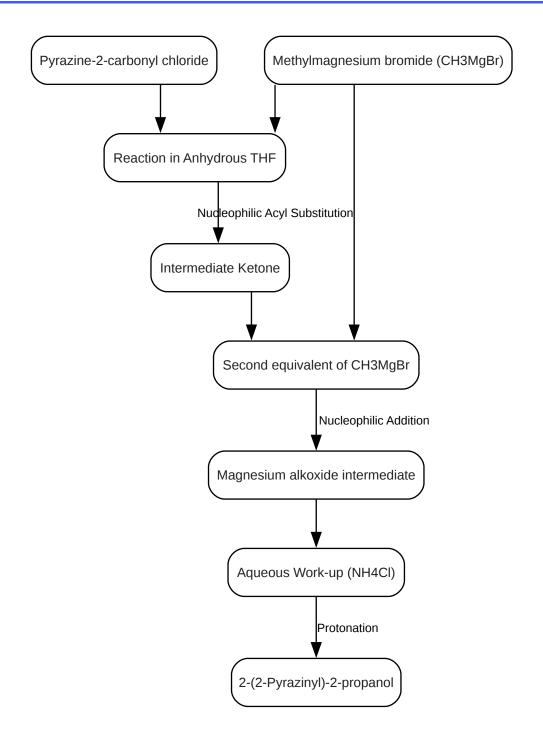
#### **Proposed Synthetic Pathway 1: Grignard Reaction**

This pathway involves the reaction of a Grignard reagent, methylmagnesium bromide (CH₃MgBr), with a suitable pyrazine precursor, such as pyrazine-2-carbonyl chloride or an ester derivative.

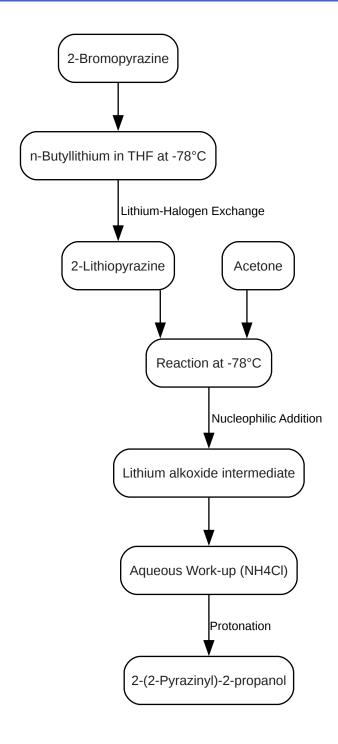
Experimental Protocol (Hypothetical):

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is added dropwise to initiate the formation of methylmagnesium bromide.
- Reaction with Pyrazine Precursor: A solution of pyrazine-2-carbonyl chloride in anhydrous
  THF is cooled to 0°C. The prepared Grignard reagent is then added dropwise to the pyrazine
  solution with constant stirring. The reaction is allowed to proceed at this temperature for a
  specified period and then warmed to room temperature.
- Work-up and Purification: The reaction is quenched by the slow addition of a saturated
  aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous
  layer is extracted with a suitable organic solvent. The combined organic extracts are dried
  over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
  The crude product is then purified by column chromatography.

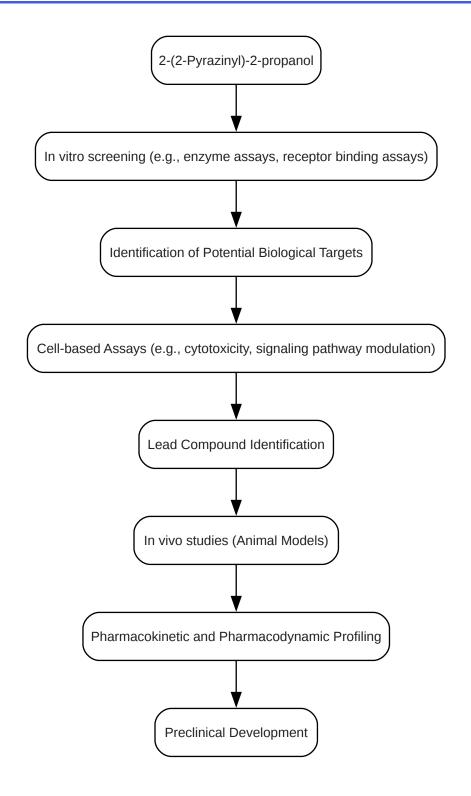












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